R-Psop

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N4O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |

InChI |

InChI=1S/C20H22N4O2/c25-19(22-16-4-2-1-3-5-16)23-17-10-14-11-20(26-18(14)21-12-17)13-24-8-6-15(20)7-9-24/h1-5,10,12,15H,6-9,11,13H2,(H2,22,23,25)/t20-/m0/s1 |

InChI Key |

BUOWEYLLAFLKCW-FQEVSTJZSA-N |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |

Canonical SMILES |

C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

R-Psop: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of R-Psop

Abstract

This technical guide provides a comprehensive overview of the chemical structure, and known and predicted properties of this compound (1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea). This compound is a spirocyclic compound containing a furo[2,3-b]pyridine moiety, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for its diverse pharmacological activities. While detailed experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides context based on related compounds, particularly those acting as agonists for the α7 nicotinic acetylcholine receptor. This document is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this novel chemical entity.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule featuring a spirocyclic junction between an azabicyclo[2.2.2]octane system and a furo[2,3-b]pyridine ring. The structure also incorporates a phenylurea moiety.

Chemical Structure:

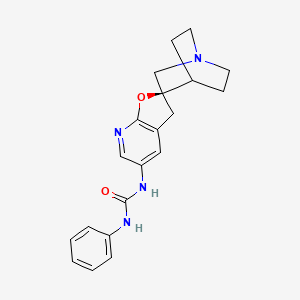

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |

| CAS Number | 1185189-97-2 |

| Molecular Formula | C₂₀H₂₂N₄O₂ |

| Canonical SMILES | C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |

| InChI Key | BUOWEYLLAFLKCW-FQEVSTJZSA-N |

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely available. The following table summarizes computed properties sourced from publicly available databases.

| Property | Value (Computed) | Data Source |

| Molecular Weight | 378.4 g/mol | PubChem |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 378.17427596 | PubChem |

| Monoisotopic Mass | 378.17427596 | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 569 | PubChem |

Solubility, Melting Point, and Stability:

Experimentally determined data for solubility, melting point, and stability of this compound are not currently published. Researchers should anticipate that, as a complex organic molecule, this compound is likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons, with limited solubility in aqueous solutions. Its stability under various conditions (e.g., pH, temperature, light) would require experimental determination.

Pharmacological Properties (Proposed)

Based on the structural similarity of this compound to other spirocyclic quinuclidine derivatives, it is hypothesized to be an agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes, inflammation, and neuroprotection.

Proposed Mechanism of Action:

As a putative α7 nAChR agonist, this compound is expected to bind to the receptor, inducing a conformational change that opens the ion channel. This would lead to an influx of cations, primarily Ca²⁺, into the neuron, thereby modulating downstream signaling pathways.

Binding Affinity:

The binding affinity of this compound for the α7 nAChR has not been publicly reported. For context, related spirocyclic α7 nAChR agonists have shown potent binding affinities with Kᵢ values in the nanomolar range.

Signaling Pathways (Proposed)

Activation of the α7 nAChR by an agonist like this compound is known to trigger several intracellular signaling cascades. The influx of calcium is a key initiating event.

Caption: Proposed signaling pathway for this compound via α7 nAChR activation.

Experimental Protocols (General)

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the public domain. However, based on the synthesis of structurally related furo[2,3-b]pyridine and spiro[1-azabicyclo[2.2.2]octane] derivatives, a general synthetic approach and analytical methods can be proposed.

Proposed Synthetic Workflow

The synthesis of this compound would likely involve a multi-step sequence. A plausible disconnection approach suggests the synthesis of the spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] core followed by the introduction of the phenylurea moiety.

Caption: A generalized workflow for the proposed synthesis of this compound.

General Protocol for In Vitro Binding Assay (α7 nAChR)

To determine the binding affinity of this compound for the α7 nAChR, a competitive radioligand binding assay would be a standard method.

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin or [³H]epibatidine).

-

Add increasing concentrations of the test compound (this compound).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a novel spirocyclic furo[2,3-b]pyridine derivative with potential as an α7 nicotinic acetylcholine receptor agonist. While comprehensive experimental data is currently lacking in the public domain, its chemical structure suggests promising pharmacological properties that warrant further investigation. The proposed signaling pathways and general experimental protocols provided in this guide offer a framework for future research into this compound. As more data becomes available, a more complete understanding of the therapeutic potential of this compound will emerge.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists Based on the Spirocyclic Quinuclidine-Δ2 -Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis Pathway and Methodology of R-Psop

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and methodology for R-Psop, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This compound, chemically named 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a molecule of significant interest for its potential therapeutic applications in cognitive disorders. This document details a plausible synthetic route, incorporating key experimental protocols and quantitative data, and elucidates the relevant biological signaling pathway.

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key heterocyclic cores: the chiral (3R)-quinuclidin-3-one and a functionalized furo[2,3-b]pyridine system. These are then coupled to form the spirocyclic core, followed by functional group manipulations to install the final phenylurea moiety.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Asymmetric Synthesis of (3R)-Quinuclidin-3-one

The stereochemistry of the final product is dictated by the chirality of the starting materials. The (3R)-enantiomer of quinuclidin-3-one is a critical chiral building block. While classical resolution of racemic 3-quinuclidinol followed by oxidation is an option, a more efficient approach involves the asymmetric reduction of 3-quinuclidinone using enzymatic methods.

A novel nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase from Rhodotorula rubra has been shown to catalyze the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high enantioselectivity.[1] Co-expression of the gene for this 3-quinuclidinone reductase and a glucose dehydrogenase for cofactor regeneration in Escherichia coli has enabled a highly efficient whole-cell biocatalytic system.[1]

Experimental Protocol: Biocatalytic Reduction of 3-Quinuclidinone [1]

-

Reaction Setup: A reaction mixture containing 3-quinuclidinone (618 mM), glucose (as a co-substrate for cofactor regeneration), and the recombinant E. coli whole-cell biocatalyst is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with agitation.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion (typically within 21 hours), the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., chloroform) to isolate the (R)-3-quinuclidinol.

-

Oxidation: The resulting (R)-3-quinuclidinol is then oxidized to (3R)-quinuclidin-3-one using standard oxidation procedures, such as Swern oxidation or using other mild oxidizing agents.

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | (R)-3-Quinuclidinol | Stoichiometric conversion | >99.9% | [1] |

Synthesis of the Furo[2,3-b]pyridine Core

Several methods exist for the synthesis of the furo[2,3-b]pyridine core. A common and effective strategy involves the intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine. This intermediate can be prepared via a Sonogashira coupling of a 2-halo-3-hydroxypyridine with a terminal alkyne. To obtain the desired 5'-amino functionality, a 5-nitro-2-chloro-3-hydroxypyridine would be a suitable starting material.

Experimental Protocol: Synthesis of 5-Nitro-furo[2,3-b]pyridine

-

Sonogashira Coupling: A mixture of 2-chloro-3-hydroxy-5-nitropyridine, a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., THF) is stirred under an inert atmosphere.

-

Cyclization: The resulting 2-alkynyl-3-hydroxy-5-nitropyridine intermediate is then cyclized. This can often be achieved in situ or in a subsequent step by treatment with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

-

Reduction: The nitro group of the 5-nitro-furo[2,3-b]pyridine is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal like iron or tin(II) chloride in an acidic medium.

Assembly of the Spirocyclic Core and Final Product

The construction of the spirocyclic core involves the reaction of (3R)-quinuclidin-3-one with a suitably functionalized furo[2,3-b]pyridine precursor. A plausible route involves the formation of a spiro-oxirane intermediate from (3R)-quinuclidin-3-one, which then undergoes ring-opening and subsequent cyclization. A more direct approach, though challenging, would be a direct spirocyclization.

A key precursor, (2’R)-N-(phenylmethyl)-spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridin]-5’-amine, has been synthesized, indicating a pathway where the 5'-amino group is protected as a benzylamine during the spirocyclization.[2]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Final Steps

-

Spirocyclization (Hypothetical): A potential route involves the reaction of (3R)-quinuclidin-3-one with a pre-functionalized furo[2,3-b]pyridine, such as a 2-lithio-5-(N-benzylamino)furo[2,3-b]pyridine derivative, followed by an acid-catalyzed intramolecular cyclization to form the spiro-ether linkage. Achieving the desired (2'R) stereochemistry would likely require careful control of reaction conditions or the use of a chiral auxiliary.

-

Debenzylation: The N-benzyl protecting group of the 5'-amino functionality on the spirocyclic intermediate is removed. A common method is catalytic hydrogenation.

-

Procedure: The N-benzylated compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and a palladium catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the reaction is complete, as monitored by TLC or LC-MS. The catalyst is then filtered off, and the solvent is evaporated to yield the debenzylated amine.

-

-

Urea Formation: The final step is the reaction of the 5'-amino-spiro intermediate with phenyl isocyanate.

-

Procedure: The 5'-amino compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Phenyl isocyanate (1.0-1.1 equivalents) is added dropwise at room temperature or 0°C. The reaction is typically stirred for a few hours until completion. The product often precipitates from the reaction mixture and can be isolated by filtration. If not, standard aqueous work-up and purification by crystallization or chromatography are performed.

-

| Step | Starting Material | Reagents | Product | Typical Yield | Reference |

| Debenzylation | N-Benzyl Aromatic Amine | H₂, Pd/C | Aromatic Amine | High | |

| Urea Formation | Aromatic Amine | Phenyl Isocyanate | Phenylurea | >90% |

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of α7 nAChRs is associated with improvements in cognitive functions, making it a promising target for the treatment of neurological and psychiatric disorders.

Upon binding of an agonist like this compound, the α7 nAChR undergoes a conformational change, opening its ion channel, which is highly permeable to calcium ions (Ca²⁺). The resulting influx of Ca²⁺ acts as a second messenger, triggering several downstream signaling cascades that are believed to mediate the neuroprotective and cognitive-enhancing effects.

Key signaling pathways activated by α7 nAChR stimulation include:

-

PI3K/Akt Pathway: The increase in intracellular Ca²⁺ can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important downstream target. Activation of this pathway is linked to the anti-inflammatory effects of α7 nAChR activation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated, playing a role in synaptic plasticity and cell survival.

Caption: α7 nAChR signaling pathway activated by this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and the strategic assembly of complex heterocyclic systems. The methodologies outlined in this guide, from the asymmetric synthesis of the quinuclidinone core to the final urea formation, provide a robust framework for obtaining this promising α7 nAChR agonist. Understanding the downstream signaling pathways activated by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting cognitive dysfunction. Further research to optimize the synthetic route and to fully characterize the pharmacological profile of this compound will be invaluable for its potential clinical translation.

References

- 1. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

R-Spondin Mechanism of Action: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of the R-spondin (R-Spondin) family of secreted proteins, critical potentiators of the Wnt/β-catenin signaling pathway. R-spondins play a pivotal role in embryonic development, adult stem cell maintenance, and tissue homeostasis, making them a subject of intense research and a promising target for therapeutic development. This document provides a detailed overview of the molecular interactions and signaling cascades governed by R-spondins, supported by quantitative data, experimental methodologies, and visual representations of the key pathways.

Executive Summary

R-spondins are not direct agonists of the Wnt pathway but function as potent sensitizers to Wnt ligands. Their primary mechanism involves the inhibition of two key negative regulators of Wnt signaling: the transmembrane E3 ubiquitin ligases ZNRF3 (Zinc and Ring Finger 3) and its homolog RNF43 (Ring Finger 43). By binding to their cognate receptors, the Leucine-rich repeat-containing G-protein coupled receptors (LGR) 4, 5, and 6, R-spondins form a ternary complex with ZNRF3/RNF43, leading to the clearance of these ligases from the cell surface. This action stabilizes the Wnt receptors, Frizzled (FZD) and LRP5/6 (Low-density lipoprotein receptor-related protein 5/6), thereby amplifying the cellular response to Wnt ligands and promoting β-catenin-dependent gene transcription.

The Core Molecular Players

The R-spondin signaling axis is comprised of several key protein families:

-

R-spondins (RSPO1-4): A family of four secreted glycoproteins that share a conserved structure, including two N-terminal furin-like, cysteine-rich domains (Fu1 and Fu2) that are essential for their biological activity.[1][2][3]

-

LGR4, LGR5, and LGR6: A subfamily of orphan G-protein coupled receptors that serve as high-affinity receptors for R-spondins.[4][5] LGR5 is a well-established marker for adult stem cells in various tissues.

-

ZNRF3 and RNF43: Transmembrane E3 ubiquitin ligases that negatively regulate Wnt signaling by promoting the ubiquitination and subsequent degradation of FZD and LRP5/6 receptors.

-

Wnt Ligands and their Receptors (FZD and LRP5/6): The canonical Wnt signaling pathway is initiated by the binding of Wnt ligands to the FZD and LRP5/6 co-receptors.

Mechanism of Action: A Step-by-Step Elucidation

The potentiation of Wnt signaling by R-spondins is a multi-step process involving intricate protein-protein interactions at the cell surface.

R-spondin-LGR Interaction

R-spondins bind with high affinity to the extracellular domains of LGR4, LGR5, and LGR6. The Fu2 domain of R-spondin is the primary binding site for LGRs. This interaction is a prerequisite for the subsequent engagement with ZNRF3/RNF43.

Formation of the Ternary Complex and Clearance of ZNRF3/RNF43

Upon binding to LGRs, R-spondins, through their Fu1 domain, recruit the E3 ligases ZNRF3 or RNF43 into a ternary complex. This complex formation leads to the internalization and lysosomal degradation of ZNRF3/RNF43. The clearance of these negative regulators from the plasma membrane is the central event in R-spondin-mediated Wnt potentiation.

Stabilization of Wnt Receptors and Signal Amplification

With the removal of ZNRF3/RNF43, the ubiquitination and turnover of FZD and LRP5/6 receptors are significantly reduced. This leads to an increased cell surface density of Wnt receptors, making the cell more sensitive to ambient Wnt ligands. The enhanced stability of the Wnt receptor complex facilitates the recruitment of intracellular signaling components, leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of TCF/LEF-mediated gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies, providing insights into the binding affinities and functional potencies of the components of the R-spondin signaling pathway.

| Interaction | Binding Affinity (Kd) | Reference |

| RSPO1 - LRP6 | 1.2 nM | |

| RSPO1 - LGR5 | Nanomolar range | |

| RSPO1 - ZNRF3 | Micromolar range | |

| RSPO1 - RNF43 | Micromolar range |

| R-spondin Family Member | Relative Potency in Wnt Activation | Reference |

| RSPO2 and RSPO3 | More potent | |

| RSPO1 | Potent | |

| RSPO4 | Relatively inactive |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the R-spondin mechanism of action.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Objective: To demonstrate the physical interaction between R-spondin, LGRs, and ZNRF3/RNF43.

Protocol:

-

HEK293T cells are transiently co-transfected with expression vectors for tagged versions of the proteins of interest (e.g., HA-tagged LGR5, FLAG-tagged ZNRF3, and Myc-tagged RSPO1).

-

After 48 hours, cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody targeting one of the tagged proteins (e.g., anti-FLAG antibody for ZNRF3) is added to the lysate and incubated for 4 hours at 4°C with gentle rotation.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes and incubated for an additional 1 hour.

-

The beads are washed several times with lysis buffer to remove non-specific binding.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the other tagged proteins (e.g., anti-HA for LGR5 and anti-Myc for RSPO1).

TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation

Objective: To quantify the potentiation of Wnt signaling by R-spondins.

Protocol:

-

HEK293T cells are seeded in 96-well plates.

-

Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a constitutively active Renilla luciferase plasmid (for normalization).

-

24 hours post-transfection, the cells are treated with varying concentrations of Wnt3a-conditioned medium in the presence or absence of recombinant R-spondin protein.

-

After 16-24 hours of treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

The fold induction of luciferase activity relative to the untreated control is calculated.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

R-spondin Signaling Pathway

Caption: R-spondin potentiates Wnt signaling by promoting the clearance of ZNRF3/RNF43.

Experimental Workflow for Co-Immunoprecipitation

References

- 1. R-Spondin Family Members Regulate the Wnt Pathway by a Common Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. pnas.org [pnas.org]

- 5. The R-spondin/Lgr5/Rnf43 module: regulator of Wnt signal strength - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of R-Psop

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-Psop, with the IUPAC name 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a synthetic organic compound identified as an antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing crucial roles in cognitive processes, inflammation, and neuronal signaling. As an antagonist, this compound is positioned to modulate these pathways, offering therapeutic potential for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the known and anticipated biological activities of this compound, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it is expected to influence.

Introduction to this compound

This compound is a small molecule belonging to the class of spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] derivatives. Its rigid, three-dimensional structure is designed for high-affinity and selective interaction with the α7 nAChR. While specific quantitative data on the binding affinity and functional inhibition of this compound are not publicly available, its classification as an α7 nAChR antagonist suggests it will competitively or non-competitively inhibit the binding of the endogenous agonist, acetylcholine, and other agonists.

Compound Details:

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |

| Molecular Formula | C₂₀H₂₂N₄O₂ |

| Molecular Weight | 350.4 g/mol |

| Target | α7 nicotinic acetylcholine receptor (α7 nAChR) |

| Activity | Antagonist |

Biological Target: The α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a homopentameric ligand-gated ion channel with a high permeability to calcium ions (Ca²⁺).[1] Its activation by acetylcholine or other agonists leads to a rapid influx of cations, primarily Ca²⁺, which triggers a cascade of downstream signaling events.[2] These receptors are implicated in a variety of physiological processes, including:

-

Cognition and Memory: α7 nAChRs are highly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex.[3]

-

Inflammation: The receptor is a key component of the "cholinergic anti-inflammatory pathway," where its activation can suppress the production of pro-inflammatory cytokines.[4]

-

Neuronal Survival: Activation of α7 nAChRs has been shown to promote neuronal survival through the activation of pro-survival signaling pathways.[2]

Given this compound's role as an antagonist, it is expected to inhibit these α7 nAChR-mediated functions.

Quantitative Biological Activity Data

Disclaimer: Specific quantitative biological activity data for this compound, such as IC50, EC50, and Ki values, are not currently available in the public domain. The following tables present example data that would be generated through the experimental protocols outlined in this guide to characterize the potency and efficacy of an α7 nAChR antagonist like this compound.

Table 1: Radioligand Binding Affinity for α7 nAChR This table illustrates the expected format for data on the binding affinity of this compound to the α7 nAChR.

| Compound | Target | Radioligand | Kᵢ (nM) [± SEM] |

| This compound | Human α7 nAChR | [¹²⁵I]α-bungarotoxin | Data not available |

| This compound | Rat α7 nAChR | [³H]Methyllycaconitine | Data not available |

Table 2: In Vitro Functional Antagonism of α7 nAChR This table illustrates the expected format for data on the functional inhibition of α7 nAChR by this compound in response to an agonist.

| Assay Type | Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) [± SEM] |

| Electrophysiology (Patch Clamp) | GH4C1 cells expressing rat α7 nAChR | Acetylcholine (1 mM) | Data not available |

| Calcium Flux Assay (FLIPR) | SH-EP1 cells expressing human α7 nAChR | Choline (10 mM) | Data not available |

Signaling Pathways Modulated by this compound

As an antagonist of the α7 nAChR, this compound is predicted to inhibit the downstream signaling cascades typically initiated by receptor activation.

Inhibition of Calcium-Mediated Signaling

The primary mechanism of α7 nAChR signaling is the influx of Ca²⁺. This compound, by blocking the channel, will prevent this influx and the subsequent activation of calcium-dependent enzymes and transcription factors.

Modulation of Pro-Survival and Proliferative Pathways

Activation of α7 nAChR is known to stimulate pro-survival pathways such as PI3K/Akt and ERK/CREB. By blocking the receptor, this compound is expected to inhibit the phosphorylation and activation of these key signaling molecules.

Anti-Inflammatory Pathway Modulation

The cholinergic anti-inflammatory pathway is mediated by α7 nAChR on immune cells, leading to the inhibition of NF-κB and subsequent reduction in pro-inflammatory cytokine production. This compound's antagonism of α7 nAChR would be expected to disinhibit this pathway, potentially leading to a pro-inflammatory effect in certain contexts.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the biological activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR.

Materials:

-

Cell membranes from a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).

-

Radioligand: [¹²⁵I]α-bungarotoxin or [³H]Methyllycaconitine (MLA).

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA).

-

Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 50 mM Tris-Cl, 0.1% BSA, pH 7.4).

-

This compound stock solution in DMSO.

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and either this compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Kᵢ value using appropriate pharmacological software (e.g., Prism).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional antagonism (IC₅₀) of this compound on α7 nAChR-mediated ion currents.

Materials:

-

A cell line stably expressing the rat or human α7 nAChR (e.g., GH4C1-rα7).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal pipette solution (e.g., containing in mM: 135 KCl, 5 HEPES, 1 MgCl₂, 2 CaCl₂, 30 D-glucose, pH 7.3).

-

External solution (e.g., HBSS).

-

Agonist solution (e.g., 1 mM Acetylcholine in external solution).

-

This compound stock solution in DMSO, diluted to various concentrations in external solution.

Procedure:

-

Culture cells on coverslips suitable for patch-clamp recording.

-

On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a brief pulse of the agonist solution to elicit an inward current mediated by α7 nAChR activation.

-

After a washout period, pre-apply a specific concentration of this compound for a set duration, followed by co-application of this compound and the agonist.

-

Record the peak current amplitude in the presence of this compound.

-

Repeat steps 4-6 for a range of this compound concentrations.

-

Normalize the current amplitudes to the control response (agonist alone) and plot the concentration-response curve to determine the IC₅₀ value.

Calcium Flux Assay

Objective: To measure the inhibition of agonist-induced intracellular calcium increase by this compound.

Materials:

-

A cell line expressing the α7 nAChR.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

-

Assay buffer (e.g., HHBS).

-

Agonist solution (e.g., 10 mM Choline).

-

This compound stock solution and serial dilutions.

-

96- or 384-well black-walled, clear-bottom microplates.

Procedure:

-

Plate cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation.

-

During the incubation, prepare a plate with serial dilutions of this compound and another plate with the agonist solution.

-

Place the cell plate in the fluorescence reader.

-

Initiate the assay, which involves adding the this compound solutions to the cells and incubating for a defined period, followed by the injection of the agonist.

-

Measure the fluorescence intensity over time, before and after agonist addition.

-

The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Determine the IC₅₀ of this compound by analyzing the inhibition of the agonist-induced calcium response at different concentrations.

NF-κB Reporter Assay

Objective: To assess the effect of this compound on the cholinergic anti-inflammatory pathway by measuring NF-κB activation.

Materials:

-

A macrophage cell line (e.g., RAW 264.7) transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

-

α7 nAChR agonist (e.g., Choline).

-

This compound stock solution and dilutions.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Add the α7 nAChR agonist to the wells.

-

After a short incubation, stimulate the cells with LPS.

-

Incubate the cells for a period sufficient to allow for NF-κB activation and luciferase expression (e.g., 6 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Analyze the data to determine if this compound can reverse the agonist-induced suppression of NF-κB activation.

Conclusion

This compound is a promising compound for the modulation of the α7 nicotinic acetylcholine receptor. As an antagonist, it holds the potential to impact a wide range of physiological processes, from cognition to inflammation. While specific quantitative data on its biological activity are not yet in the public domain, this guide provides the foundational knowledge and experimental framework necessary for its comprehensive characterization. Further research into the precise binding kinetics, functional effects, and in vivo efficacy of this compound will be crucial in elucidating its full therapeutic potential.

References

- 1. bu.edu [bu.edu]

- 2. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. abcam.co.jp [abcam.co.jp]

The Discovery and History of R-spondins: A Technical Guide to a Core Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The R-spondin (Rspo) family of secreted proteins has emerged as a critical regulator of the Wnt signaling pathway, playing essential roles in embryonic development, adult stem cell maintenance, and tissue regeneration. Their ability to potently sensitize cells to Wnt ligands has made them a focal point of research in regenerative medicine and oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core signaling mechanisms of the R-spondin family, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Milestones

The journey of R-spondin research began in the early 2000s with the independent discovery of its family members. The name "R-spondin" was coined from "roof plate-specific spondin," reflecting the initial observation of Rspo1 expression in the roof plate of the developing neural tube in mice.

A timeline of key discoveries has shaped our understanding of R-spondin biology:

-

2002: The first member of the family, now known as R-spondin 3 (RSPO3) , was identified in a human fetal brain cDNA library and initially named hPWTSR[1].

-

2004: R-spondin 1 (RSPO1) was described, with its expression noted in the roof plate of the murine neural tube. Also in this year, R-spondin 2 (RSPO2) was identified in Xenopus as a potent activator of the canonical Wnt/β-catenin signaling pathway, establishing the functional link between R-spondins and Wnt signaling[1][2].

-

2006-2008: Several studies confirmed that all four R-spondin family members can activate Wnt/β-catenin signaling and are involved in various developmental processes. Mutations in RSPO4 were linked to anonychia (absence of nails), and mutations in RSPO1 were associated with XX sex reversal, palmoplantar hyperkeratosis, and a predisposition to squamous cell carcinoma.

-

2011: A major breakthrough occurred with the identification of the Leucine-rich repeat-containing G-protein-coupled receptors LGR4, LGR5, and LGR6 as the bona fide receptors for R-spondins. This discovery provided a crucial mechanistic link for how R-spondins potentiate Wnt signaling.

-

2012: The transmembrane E3 ubiquitin ligases ZNRF3 and RNF43 were identified as negative regulators of Wnt signaling that are targeted by R-spondins. It was shown that R-spondins, in complex with LGRs, induce the clearance of ZNRF3/RNF43 from the cell surface, leading to increased levels of Wnt receptors.

The R-spondin Family of Proteins

The mammalian R-spondin family consists of four secreted proteins, RSPO1, RSPO2, RSPO3, and RSPO4. They share approximately 40-60% amino acid sequence identity and a conserved domain structure.

-

Signal Peptide: Directs the protein for secretion.

-

Two Furin-like Cysteine-Rich Domains (FU1 and FU2): These domains are essential for the potentiation of Wnt signaling. The FU1 domain primarily interacts with ZNRF3/RNF43, while the FU2 domain binds to the LGR receptors.

-

Thrombospondin Type 1 Repeat (TSR) Domain: This domain is involved in binding to heparan sulfate proteoglycans on the cell surface, which can enhance R-spondin activity.

-

Basic C-terminal Region: A positively charged tail of varying length.

Core Signaling Mechanism

R-spondins function as potent sensitizers of the canonical Wnt/β-catenin signaling pathway. They achieve this not by acting as direct Wnt agonists, but by inhibiting the activity of two key negative regulators, the E3 ubiquitin ligases ZNRF3 and its homolog RNF43.

In the absence of R-spondin, ZNRF3 and RNF43 are present on the cell surface where they ubiquitinate the Wnt receptors, Frizzled (FZD) and LRP5/6, targeting them for degradation. This reduces the number of available Wnt receptors on the cell surface, thereby dampening the cellular response to Wnt ligands.

Upon the introduction of R-spondin, a ternary complex is formed on the cell surface. R-spondin acts as a bridge, with its FU1 domain binding to the extracellular domain of ZNRF3 or RNF43, and its FU2 domain binding to the extracellular domain of LGR4, LGR5, or LGR6. This complex formation leads to the internalization and degradation of ZNRF3/RNF43. The clearance of these E3 ligases from the cell surface prevents the degradation of FZD and LRP5/6 receptors, leading to their accumulation and a heightened sensitivity of the cell to Wnt ligands.

Interestingly, some studies have suggested that RSPO2 and RSPO3 can potentiate Wnt signaling in an LGR-independent manner, a process that is enhanced by their interaction with heparan sulfate proteoglycans.

Signaling Pathway Diagram

Quantitative Data on Protein Interactions

The potentiation of Wnt signaling by R-spondins is underpinned by their specific binding to LGR receptors and ZNRF3/RNF43. The binding affinities vary among the four R-spondin family members.

| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |

| RSPO1 | LGR4 | ~1.5 nM | Surface Plasmon Resonance | |

| RSPO1 | LGR5 | ~0.4 nM | Surface Plasmon Resonance | |

| RSPO1 | ZNRF3 | ~0.8 µM | Surface Plasmon Resonance | |

| RSPO2 | LGR4 | High Affinity (nanomolar) | Cell-based binding assay | |

| RSPO2 | ZNRF3 | Nanomolar affinity | Cell-based Wnt reporter assay | |

| RSPO3 | LGR4 | High Affinity (nanomolar) | Cell-based binding assay | |

| RSPO3 | ZNRF3 | Nanomolar affinity | Cell-based Wnt reporter assay | |

| RSPO4 | LGR4 | High Affinity (nanomolar) | Cell-based binding assay | |

| RSPO4 | ZNRF3 | Micromolar affinity | Cell-based Wnt reporter assay | |

| RSPO4 (peptibody) | LGR4 | 0.5 nM | Saturation binding analysis | |

| RSPO4 (peptibody) | LGR5 | 0.7 nM | Saturation binding analysis | |

| RSPO4 (peptibody) | LGR6 | 0.8 nM | Saturation binding analysis |

Key Experimental Protocols

TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This assay is a standard method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: HEK293T cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the firefly luciferase gene.

Methodology:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

-

Co-transfect the cells with the pTOP-FLASH (TCF/LEF reporter) and a Renilla luciferase control vector using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

-

Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of Wnt3a-conditioned medium and/or purified R-spondin proteins.

-

Include appropriate controls: untreated cells, cells treated with Wnt3a alone, and cells treated with R-spondin alone.

-

-

Luciferase Assay:

-

After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold induction over the untreated control.

-

Co-Immunoprecipitation (Co-IP) to Demonstrate R-spondin-LGR Interaction

Principle: Co-IP is used to demonstrate the physical interaction between R-spondin and its LGR receptor in a cellular context. An antibody against a tagged version of the LGR receptor is used to pull down the receptor and any interacting proteins, which are then detected by Western blotting.

Methodology:

-

Cell Culture and Transfection:

-

Transfect HEK293T cells with a plasmid encoding a tagged LGR receptor (e.g., HA-LGR4).

-

-

Cell Lysis:

-

48 hours post-transfection, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-tag antibody (e.g., anti-HA antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the LGR receptor tag and R-spondin.

-

Intestinal Organoid Culture with R-spondin

Principle: Intestinal organoids are three-dimensional structures grown in vitro that recapitulate the architecture and function of the intestinal epithelium. Their growth and maintenance are critically dependent on the presence of R-spondin in the culture medium.

Methodology:

-

Crypt Isolation:

-

Isolate intestinal crypts from the small intestine of a mouse by incubation in a chelating buffer (e.g., EDTA) followed by mechanical dissociation.

-

-

Embedding in Matrigel:

-

Resuspend the isolated crypts in Matrigel on ice.

-

-

Plating and Culture:

-

Plate droplets of the Matrigel-crypt suspension into a pre-warmed 24-well plate and allow the Matrigel to solidify at 37°C.

-

Overlay the Matrigel with a complete culture medium containing essential growth factors, including EGF, Noggin, and a high concentration of R-spondin1 (typically 500 ng/mL to 1 µg/mL).

-

-

Maintenance:

-

Replace the culture medium every 2-3 days.

-

Organoids can be passaged every 7-10 days by disrupting the Matrigel, mechanically dissociating the organoids, and re-plating them in fresh Matrigel and medium.

-

Experimental Workflow Diagram

Conclusion

The discovery of the R-spondin family and the elucidation of their signaling mechanism through LGR receptors and ZNRF3/RNF43 have profoundly advanced our understanding of Wnt signaling regulation. This knowledge has opened new avenues for therapeutic intervention in a wide range of diseases, from degenerative conditions to cancer. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of the R-spondin pathway.

References

- 1. The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction with both ZNRF3 and LGR4 is required for the signalling activity of R-spondin - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of R-spondins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-spondins (R-Spo) are a family of four secreted proteins (R-Spo1-4) that have emerged as critical regulators of the canonical Wnt/β-catenin signaling pathway.[1][2] By acting as potent agonists, they play a crucial role in embryonic development, stem cell proliferation, and tissue homeostasis.[2][3] Their ability to amplify Wnt signaling makes the R-spondin pathway a compelling area of investigation for therapeutic intervention in a range of diseases, including cancer and degenerative disorders. This technical guide provides an in-depth overview of the core components of the R-spondin signaling network, highlighting key potential therapeutic targets and providing detailed experimental protocols for their investigation.

The Core Signaling Axis: R-spondin, LGR4/5/6, and ZNRF3/RNF43

The primary mechanism by which R-spondins potentiate Wnt signaling involves a tripartite interaction with the Leucine-rich repeat-containing G-protein-coupled receptors 4, 5, and 6 (LGR4/5/6) and the transmembrane E3 ubiquitin ligases ZNRF3 and its homolog RNF43.[4]

In the absence of R-spondins, ZNRF3 and RNF43 actively ubiquitinate the Wnt receptors, Frizzled (FZD) and LRP5/6, targeting them for degradation. This process dampens the cellular response to Wnt ligands. R-spondins intervene by forming a bridge between the LGR receptors and the E3 ligases. This interaction sequesters ZNRF3/RNF43, leading to their clearance from the cell surface and thereby stabilizing the Wnt receptor complex. The increased abundance of FZD and LRP5/6 receptors on the cell surface sensitizes the cell to Wnt stimulation, resulting in a robust activation of the β-catenin-dependent signaling cascade.

Therapeutic Targeting Strategies

The intricate molecular interactions within the R-spondin signaling pathway offer several avenues for therapeutic intervention. Both agonists and antagonists of this pathway are being explored for their potential in regenerative medicine and oncology, respectively.

-

R-spondin Agonists: Enhancing R-spondin signaling can promote tissue regeneration by stimulating adult stem cell proliferation. This has potential applications in conditions such as inflammatory bowel disease, short bowel syndrome, and in recovery from chemotherapy-induced intestinal damage. Recombinant R-spondin proteins or R-spondin mimetics are being investigated for these purposes.

-

R-spondin Antagonists: In certain cancers, overexpression of R-spondins or mutations in the RNF43/ZNRF3 genes can lead to uncontrolled Wnt pathway activation and tumor growth. Therapeutic strategies aimed at inhibiting R-spondin function include monoclonal antibodies that block the interaction of R-spondins with their receptors and engineered proteins that act as decoys.

Quantitative Data on Molecular Interactions

The affinities of R-spondins for their binding partners are critical determinants of their biological activity. The following tables summarize key quantitative data from the literature.

| Interaction | R-spondin Family Member | Binding Partner | Affinity (IC50/Kd) | Reference |

| R-Spo - LGR Binding | R-Spo1 | LGR4 | ~10 nM | |

| R-Spo1 | LGR5 | ~3 nM | ||

| R-Spo2 | LGR4 | ~5 nM | ||

| R-Spo2 | LGR5 | ~1 nM | ||

| R-Spo3 | LGR4 | ~1 µM | ||

| R-Spo3 | LGR5 | ~0.5 nM | ||

| R-Spo4 | LGR4 | ~2 µM | ||

| R-Spo4 | LGR5 | ~1 nM | ||

| R-Spo - E3 Ligase Binding | R-Spo2 | ZNRF3 | Nanomolar range | |

| R-Spo3 | ZNRF3 | Nanomolar range | ||

| R-Spo1 | ZNRF3 | Micromolar range | ||

| R-Spo4 | ZNRF3 | Micromolar range |

| Compound/Molecule | Assay | Cell Line | EC50/IC50 | Reference |

| R-Spo1 | Wnt Signaling Potentiation (EC50) | HEK293T | ~0.4 nM | |

| R-Spo3 | Wnt Signaling Potentiation (EC50) | HEK293T | ~0.4 nM | |

| RW Peptide (RSPO2 TSP1-derived) | RSPO2-BMPR1A Binding Inhibition (IC50) | In vitro | ~40 µM | |

| FcF2-MMAE (RSPO1-based ADC) | Cytotoxicity (IC50) | OVCAR8/LGR5 | ~1 nM |

Experimental Protocols

TOPFlash Wnt Reporter Assay

This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Recombinant R-spondin protein or antagonist

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM containing the desired concentrations of Wnt3a conditioned medium and the R-spondin agonist or antagonist to be tested.

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay system's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Intestinal Organoid Culture with R-spondin

This protocol describes the establishment and maintenance of murine intestinal organoids, which are dependent on R-spondin for growth.

Materials:

-

Mouse small intestine or colon

-

Matrigel

-

Advanced DMEM/F12 medium

-

N-2 and B-27 supplements

-

N-acetylcysteine

-

Recombinant mouse EGF

-

Recombinant mouse Noggin

-

Recombinant mouse R-spondin1

-

Y-27632 (ROCK inhibitor)

-

Gentle Cell Dissociation Reagent

-

24-well tissue culture plates

Protocol:

-

Crypt Isolation:

-

Harvest the small intestine or colon from a mouse and flush with cold PBS.

-

Cut the tissue into small pieces and wash repeatedly with cold PBS.

-

Incubate the tissue fragments in a chelating buffer (e.g., EDTA) on ice to release the crypts.

-

Collect the crypt-containing fractions and centrifuge to pellet the crypts.

-

-

Organoid Seeding:

-

Resuspend the isolated crypts in Matrigel on ice.

-

Plate droplets of the crypt-Matrigel suspension into a pre-warmed 24-well plate.

-

Allow the Matrigel to solidify at 37°C for 10-15 minutes.

-

-

Organoid Culture:

-

Overlay the Matrigel domes with complete organoid culture medium containing EGF, Noggin, and R-spondin1.

-

For the initial plating, supplement the medium with Y-27632 to prevent anoikis.

-

Change the medium every 2-3 days.

-

-

Organoid Passaging:

-

Mechanically disrupt the Matrigel and collect the organoids.

-

Incubate the organoids in a gentle cell dissociation reagent to break them into smaller fragments.

-

Wash and re-plate the fragments in fresh Matrigel as described in step 2.

-

Visualizing the Pathway and Experimental Logic

To better understand the complex interactions within the R-spondin signaling pathway and the logic of the experimental assays, the following diagrams have been generated using the DOT language.

Caption: R-spondin Signaling Pathway.

Caption: TOPFlash Assay Workflow.

Caption: Intestinal Organoid Culture Workflow.

Conclusion

The R-spondin signaling pathway presents a rich landscape of potential therapeutic targets. Its dual role in promoting tissue regeneration and driving oncogenesis underscores the importance of developing both agonists and antagonists with high specificity and potency. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers aiming to further unravel the complexities of this pathway and translate these findings into novel therapeutic strategies. The continued investigation into the structural and functional intricacies of R-spondin-mediated signaling will undoubtedly pave the way for innovative treatments for a variety of human diseases.

References

- 1. cincinnatichildrens.org [cincinnatichildrens.org]

- 2. jcancer.org [jcancer.org]

- 3. Control of Wnt Receptor Turnover by R-spondin-ZNRF3/RNF43 Signaling Module and Its Dysregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine Colonic Organoid Culture System and Downstream Assay Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the R-spondin (RSPO) Family of Wnt Signaling Potentiators

A Note on Nomenclature: The initial query for "R-Psop" identified a specific small molecule, 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, for which there is limited publicly available biological data. However, the request for an in-depth technical guide on signaling pathways, experimental protocols, and quantitative data strongly aligns with the extensive research on the R-spondin (RSPO) family of proteins , potent modulators of Wnt signaling. This guide will therefore focus on the R-spondin family, as it is highly probable that this is the subject of interest for researchers, scientists, and drug development professionals.

R-spondin (RSPO) Family: IUPAC Name and Synonyms

The R-spondin family consists of four secreted glycoproteins (RSPO1-4) that are not defined by a single IUPAC name but rather by their protein nomenclature.[1][2][3] The formal name, R-spondin, is derived from "roof plate-specific spondin," reflecting the initial discovery of Rspo1 expression in the roof plate of the neural tube in developing embryos.[1][4]

| Member | Recommended Name | Alternative Names & Synonyms | Gene Name (Human) |

| RSPO1 | R-spondin-1 | Roof plate-specific spondin-1, hRspo1, CRISTIN3 | RSPO1 |

| RSPO2 | R-spondin-2 | Roof plate-specific spondin-2, hRspo2 | RSPO2 |

| RSPO3 | R-spondin-3 | Roof plate-specific spondin-3, hRspo3, PWTSR | RSPO3 |

| RSPO4 | R-spondin-4 | Roof plate-specific spondin-4, hRspo4 | RSPO4 |

Core Function: Potentiation of Wnt Signaling

R-spondins are not canonical Wnt ligands themselves but act as potent sensitizers or amplifiers of the Wnt/β-catenin signaling pathway. Their primary mechanism involves enhancing the cell-surface availability of Wnt receptors.

Mechanism of Action

The canonical Wnt signaling pathway is negatively regulated by the transmembrane E3 ubiquitin ligases ZNRF3 (zinc and ring finger 3) and its homolog RNF43 (ring finger 43). These ligases ubiquitinate the Wnt receptors, Frizzled (FZD) and LRP5/6, targeting them for endocytosis and degradation.

R-spondins counteract this negative regulation by binding to their cognate receptors, the leucine-rich repeat-containing G-protein-coupled receptors LGR4, LGR5, and LGR6. This binding facilitates the formation of a ternary complex between RSPO, LGR, and ZNRF3/RNF43. The formation of this complex leads to the clearance of ZNRF3/RNF43 from the cell membrane, thereby preventing the degradation of FZD and LRP5/6 receptors. The resulting increase in Wnt receptor density on the cell surface makes the cell more sensitive to ambient Wnt ligands, leading to a more robust downstream signaling cascade and β-catenin stabilization.

Quantitative Data

The activity of R-spondin proteins is often quantified by their half-maximal effective concentration (EC50) in Wnt reporter assays, such as the TOPFlash assay. These values can vary depending on the cell line, the specific R-spondin family member, and the presence or absence of LGR receptors.

| R-spondin | Cell Type | Assay | EC50 (nM) | Condition | Reference |

| RSPO3 | HAP1 WT | TOPFlash | ~1 | Wild-Type LGR expression | |

| RSPO3 | HAP1 LGR4/5/6 KO | TOPFlash | ~16 | LGR Knockout | |

| RSPO1 | HAP1 WT | TOPFlash | ~0.4 | Wild-Type LGR expression | |

| RSPO1 | HAP1 LGR4/5/6 KO | TOPFlash | >160 (No activity) | LGR Knockout | |

| RSPO2 | HEK293 LGR4 KO | TOPFlash | ~10-fold increase vs WT | LGR4 Knockout |

Note: EC50 values are approximate and derived from graphical data in the cited literature. They serve as a comparative measure of potency.

Key Experimental Protocols

TOPFlash Wnt/β-catenin Reporter Assay

This is the standard method for quantifying the activity of the canonical Wnt pathway.

Objective: To measure the ability of R-spondins to potentiate Wnt-induced transcriptional activation of a TCF/LEF-responsive luciferase reporter.

Methodology:

-

Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 10⁴ cells per well.

-

Transfection: After 24 hours, co-transfect the cells with the SuperTOPFlash (or TOPFlash) reporter plasmid, which contains TCF/LEF binding sites upstream of a luciferase gene, and a Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control. Use a suitable transfection reagent like Lipofectamine 2000.

-

Treatment: After another 24 hours, replace the medium with serum-free medium containing a constant, low concentration of Wnt3a (to provide a basal Wnt signal) and serial dilutions of the R-spondin protein to be tested.

-

Lysis and Measurement: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

-

Data Analysis: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer. Normalize the TOPFlash (firefly) signal to the Renilla signal to control for transfection efficiency and cell number. The fold-change in luciferase activity relative to the Wnt3a-only control indicates the potentiation activity of the R-spondin.

Co-Immunoprecipitation (Co-IP) of LGR5 and R-spondin

Objective: To demonstrate the physical interaction between an R-spondin protein and its receptor, LGR5.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells stably expressing Myc-tagged LGR5.

-

Treatment: Incubate the cells with a purified, Fc-tagged R-spondin protein (e.g., mRSPO1-Fc).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Add protein A/G sepharose beads to the cell lysate to pull down the Fc-tagged R-spondin and any interacting proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Myc antibody to detect the co-immunoprecipitated LGR5. A band corresponding to the molecular weight of LGR5 in the pulldown lane confirms the interaction.

Intestinal Organoid Culture with R-spondin

Objective: To use R-spondin as a key niche factor to support the growth and self-renewal of adult stem cells in a 3D organoid culture system.

Methodology:

-

Isolation of Intestinal Crypts: Isolate intestinal crypts from mouse or human tissue samples through a series of EDTA chelation and mechanical dissociation steps.

-

Embedding in ECM: Resuspend the isolated crypts in a basement membrane extract (BME), such as Matrigel, and plate droplets into a multi-well plate. Allow the BME to polymerize at 37°C.

-

Culture Medium: Overlay the BME domes with a complete culture medium containing essential growth factors, including EGF, Noggin, and a source of R-spondin (either as purified recombinant protein or as conditioned medium from R-spondin-expressing cells).

-

Maintenance: Replace the culture medium every 2-3 days. The crypts will grow into budding, self-organizing structures that recapitulate the in vivo intestinal epithelium.

-

Passaging: Once the organoids are large and the lumen is filled with cell debris (typically every 7-10 days), mechanically dissociate them into smaller fragments and re-plate in fresh BME to expand the culture.

References

R-Psop: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of R-Psop, a compound of interest in neuropharmacology. This document outlines its chemical properties, putative mechanism of action, and detailed experimental protocols for its characterization.

Core Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea, is a small molecule with the chemical formula C20H22N4O2.[1] Its molecular and computed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C20H22N4O2 | PubChem[1] |

| Molecular Weight | 350.4 g/mol | PubChem[1] |

| IUPAC Name | 1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea | PubChem[1] |

| CAS Number | 1185189-97-2 | PubChem[1] |

Putative Mechanism of Action and Signaling Pathway

Based on the pharmacological activity of structurally similar compounds, this compound is hypothesized to act as an agonist at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory.

Upon agonist binding, the α7 nAChR undergoes a conformational change, leading to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The influx of Ca2+ into the neuron triggers a cascade of downstream signaling events. Key pathways activated by α7 nAChR stimulation include:

-

JAK2/STAT3 Pathway: The influx of calcium can lead to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and regulates the transcription of genes involved in neuroprotection and anti-inflammatory responses.

-

PI3K/Akt Pathway: The α7 nAChR can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of this pathway is crucial for promoting cell survival and synaptic plasticity.

A diagram of the putative signaling pathway for this compound is presented below.

Experimental Protocols

To characterize the interaction of this compound with the α7 nAChR, two key experiments are recommended: a competitive radioligand binding assay to determine its binding affinity and a calcium flux assay to measure its functional activity as an agonist.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the α7 nAChR by measuring its ability to displace a known radioligand.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue known to express α7 nAChR (e.g., rat brain hippocampus or cell lines like SH-SY5Y) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for α7 nAChR (e.g., [¹²⁵I]α-bungarotoxin), and a range of concentrations of this compound.

-

Include control wells for total binding (no this compound) and non-specific binding (a high concentration of a known α7 nAChR ligand like nicotine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand binding for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This protocol measures the functional activity of this compound as an α7 nAChR agonist by detecting changes in intracellular calcium concentration.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture:

-

Culture a suitable cell line endogenously or recombinantly expressing the α7 nAChR (e.g., SH-SY5Y or HEK293 cells transfected with the α7 nAChR subunit) in 96-well black-walled, clear-bottom plates.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin measuring the fluorescence intensity over time to detect the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the change in fluorescence from baseline for each concentration of this compound.

-

Plot the change in fluorescence against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.

-

Conclusion

This compound is a compound with the potential to modulate the α7 nicotinic acetylcholine receptor, a key target in neuroscience research. This guide provides the fundamental molecular information and detailed experimental frameworks necessary for its further investigation. The provided protocols for radioligand binding and calcium flux assays will enable researchers to elucidate the binding affinity and functional efficacy of this compound, contributing to a deeper understanding of its pharmacological profile and potential therapeutic applications.

References

In-depth Technical Guide: Preliminary In-Vitro Studies of R-Psop

Introduction

R-Psop is a novel small molecule inhibitor targeting the aberrant signaling pathways implicated in specific oncological indications. This document outlines the foundational in-vitro research that characterizes the mechanism of action, potency, and cellular effects of this compound. The following sections provide a detailed overview of the experimental methodologies, quantitative data, and key signaling pathways involved.

Quantitative Data Summary

The in-vitro efficacy of this compound was evaluated across multiple parameters, including its inhibitory concentration, binding affinity, and impact on cell viability. The data are summarized in the tables below.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Target Pathway | IC50 (nM) |

| MCF-7 | PI3K/Akt/mTOR | 15.8 |

| A549 | PI3K/Akt/mTOR | 22.4 |

| U87-MG | PI3K/Akt/mTOR | 18.2 |

Table 2: Binding Affinity of this compound for PI3Kα

| Assay Type | Parameter | Value |

| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 8.9 |

| Surface Plasmon Resonance (SPR) | Kd (nM) | 12.3 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the data presented.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (MCF-7, A549, U87-MG) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: this compound was serially diluted in DMSO and then added to the cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.

-

Incubation: Cells were incubated with this compound for 72 hours.

-

MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 values were determined by non-linear regression analysis using GraphPad Prism.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Recombinant human PI3Kα protein was dialyzed against the ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl). This compound was dissolved in the same buffer.

-

ITC Measurement: The ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell was filled with the PI3Kα protein solution (10 µM), and the syringe was filled with the this compound solution (100 µM).

-

Titration: A series of 19 injections of this compound were made into the sample cell at 25°C.

-

Data Analysis: The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflows.

Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Caption: Workflow diagram for the MTT cell viability assay.